molecular formula C11H22N2O2 B3048362 tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate CAS No. 1657033-37-8

tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate

Cat. No.: B3048362
CAS No.: 1657033-37-8
M. Wt: 214.30
InChI Key: NURXHODEVCLVNT-BDAKNGLRSA-N
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Description

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate, often supplied as its hydrochloride salt (CAS 2305078-79-7), is a chiral piperidine derivative of high value in medicinal chemistry and pharmaceutical research . This compound serves as a critical synthetic intermediate and versatile building block for the development of novel active compounds . The specific (2R,4S) stereochemistry is particularly significant for constructing molecules with defined three-dimensional structures, which is a crucial factor in optimizing a drug's binding affinity and selectivity towards biological targets . As a Boc-protected amine, it offers excellent solubility and stability for synthetic operations, allowing researchers to perform reactions on other parts of the molecule before cleanly deprotecting the amine group under mild acidic conditions . This makes it an indispensable scaffold in drug discovery efforts, including the synthesis of complex molecules like TLR7/8 antagonists for immune disorders . The product is classified as a carbamate; it is important to note that some carbamate compounds can exhibit toxicity, primarily through the reversible inhibition of acetylcholinesterase, and should be handled with appropriate precautions . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXHODEVCLVNT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132939
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657033-37-8
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is monitored and controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

    Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile or THF.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then undergo further chemical transformations depending on the desired synthetic pathway .

Scientific Research Applications

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during multi-step synthesis processes. This allows for selective reactions to occur on other functional groups without interference from the amine .

In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps. It is also employed in the synthesis of complex natural products and pharmaceuticals, where precise control over functional group transformations is required .

Mechanism of Action

The mechanism of action of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. Upon treatment with strong acids, the tert-butyl group is cleaved, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Biological/Physicochemical Notes Reference
This compound hydrochloride 2305078-79-7 C₁₁H₂₃ClN₂O₂ Chiral 2R,4S configuration; methyl at C2 Enhanced solubility (hydrochloride salt form)
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 C₁₁H₂₁FN₂O₂ Fluorine at C3; carboxylate ester Increased metabolic stability due to fluorine
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 C₁₁H₂₂N₂O₂ Methyl at C4; non-chiral Altered conformational flexibility
tert-Butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate 1289385-02-9 C₁₂H₂₄N₂O₂ Methyl at C4; methylene linker to carbamate Improved lipophilicity
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate 1807885-20-6 C₁₀H₁₉FN₂O₂ Pyrrolidine ring; fluorine at C4 Smaller ring size affects receptor interactions

Key Observations:

Stereochemical Impact : The 2R,4S configuration distinguishes the target compound from isomers like the (2R,4R)-configured derivative (Ref: 10-F612591, CymitQuimica), which may exhibit divergent binding affinities in chiral environments .

Substituent Position: Methyl substitution at C2 (vs.

Fluorination Effects: Fluorinated analogs (e.g., 907544-17-6) demonstrate improved metabolic stability due to fluorine’s electronegativity, though this may reduce solubility compared to non-fluorinated derivatives .

Ring Size Variations : Pyrrolidine-based analogs (e.g., 1807885-20-6) exhibit distinct conformational dynamics, impacting their utility in targeting specific enzymes or receptors .

Research Findings

  • Solubility and Stability : The hydrochloride salt form of the target compound offers superior aqueous solubility compared to free-base analogs like tert-butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7) .
  • Catalytic Recycling : Methods from demonstrate that carbamate-protected amines can undergo reactions with recoverable catalysts, suggesting sustainable synthesis pathways for the target compound .

Biological Activity

Tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a carbamate functional group. Its molecular formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2} with a molecular weight of 214.30 g/mol. The structural properties indicate high lipophilicity, which may enhance its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. It has been shown to act as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing the aggregation of amyloid beta peptides (Aβ) .
  • Receptor Binding : The piperidine moiety allows for interaction with various receptor sites, modulating their activity and resulting in diverse biological effects. Its ability to penetrate the blood-brain barrier (BBB) further enhances its potential therapeutic applications .

1. Neuroprotective Effects

Studies have indicated that this compound exhibits neuroprotective properties:

  • In vitro Studies : The compound demonstrated a protective effect against Aβ-induced astrocyte cell death by reducing levels of pro-inflammatory cytokines such as TNF-α .
  • In vivo Studies : In animal models, it was observed that while the compound improved cell viability in astrocytes exposed to Aβ, it did not show significant differences compared to established treatments like galantamine .

2. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties against Gram-positive bacteria, including resistant strains such as MRSA and VREfm . This suggests potential applications in treating infections caused by these pathogens.

Study on Amyloidogenesis Inhibition

A significant study focused on the ability of this compound to inhibit amyloidogenesis:

  • Objective : To assess the compound's effect on Aβ aggregation and its neuroprotective role in astrocytes.
  • Methodology : In vitro assays were conducted to measure cell viability and cytokine levels in astrocytes treated with Aβ and the compound.
  • Results : The compound showed a reduction in Aβ-induced toxicity, enhancing astrocyte viability significantly when co-administered with Aβ .

Data Summary

Activity Effect Reference
NeuroprotectionIncreased cell viability in astrocytes
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM)
Acetylcholinesterase InhibitionK_i = 0.17 μM
Antimicrobial ActivityEffective against MRSA and VREfm

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as carbamates may release irritants under decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies optimize enantiomeric purity during synthesis of this compound?

Q. Advanced

  • Chiral Catalysts : Employ palladium or ruthenium-based catalysts for asymmetric hydrogenation of precursor imines .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers post-synthesis .
  • Reaction Monitoring : Track enantiomeric excess (ee) in real-time via polarimetry or chiral GC/MS to adjust reaction conditions (e.g., temperature, solvent) .

Q. Methodological

  • X-ray Crystallography : Definitive for absolute configuration. Key parameters include R-factor (<0.05) and Flack x parameter .
  • NMR Spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY correlations map spatial proximity of protons, validating stereocenters .
  • Chiral HPLC : Quantify ee using columns like Chiralpak IA-3; retention time differences ≥1.5 min ensure resolution .

Table : Analytical Techniques Comparison

TechniqueStrengthsLimitations
X-ray CrystallographyAbsolute configuration certaintyRequires single crystals
Chiral HPLCHigh sensitivity for eeColumn compatibility issues
NOESY NMRProbes 3D structure in solutionLimited resolution for crowded spectra

How do researchers troubleshoot low yields in the coupling step of tert-butyl carbamate synthesis?

Q. Advanced

  • Catalytic System : Screen Pd(PPh3_3)4_4 vs. CuI for Sonogashira or Buchwald-Hartwig couplings. Evidence shows CuI improves alkyne coupling efficiency in carbamate intermediates .
  • Solvent Effects : Replace THF with DMF for better solubility of polar intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like tert-butyl group cleavage .

Example : A 12% yield increase was achieved by switching from THF to DMF and adding molecular sieves to scavenge water .

What computational methods support the design of derivatives from this compound?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes) based on piperidine ring conformation .
  • DFT Calculations : Optimize transition states for reactions (e.g., carbamate hydrolysis) using B3LYP/6-31G* basis sets .
  • MD Simulations : Assess solubility by simulating interactions with water/octanol phases .

Case Study : DFT-guided modification of the tert-butyl group improved metabolic stability by 40% in simulated liver microsome models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate
Reactant of Route 2
tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate

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